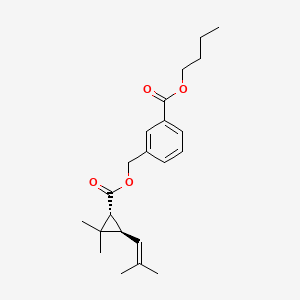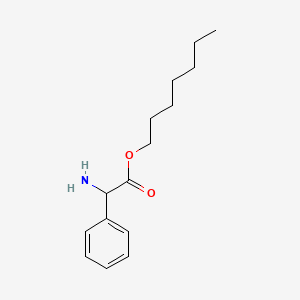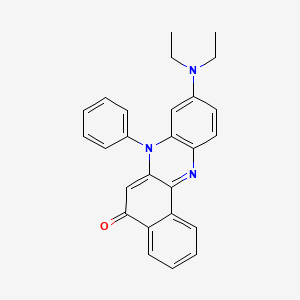
9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one is a complex organic compound belonging to the phenazine family. Phenazine systems are an important class of aza-polycyclic compounds that are easily found in nature and isolated as secondary metabolites primarily from Pseudomonas, Streptomyces, and a few other genera from soil or marine habitats
Méthodes De Préparation
The synthesis of 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of lawsone with benzene-1,2-diamines to form benzo[a]phenazin-5-ol derivatives . The process may involve visible-light irradiation or electrosynthesis under mild reaction conditions . Industrial production methods often require optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can undergo regioselective cross-dehydrogenative C(sp2)–H sulfenylation and selenylation under visible-light irradiation or electrosynthesis
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used for the synthesis of various heterocyclic compounds, including pyranophenazines, spiropyranophenazines, and pyridophenazines . Additionally, it is used in the development of new materials with specific photophysical properties .
Mécanisme D'action
The mechanism of action of 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound induces oxidative stress in target cells .
Comparaison Avec Des Composés Similaires
9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one can be compared with other phenazine derivatives, such as benzo[b]phenoxazine and benzochromenophenazines . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its diethylamino and phenyl substituents, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
82014-22-0 |
|---|---|
Formule moléculaire |
C26H23N3O |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
9-(diethylamino)-7-phenylbenzo[a]phenazin-5-one |
InChI |
InChI=1S/C26H23N3O/c1-3-28(4-2)19-14-15-22-23(16-19)29(18-10-6-5-7-11-18)24-17-25(30)20-12-8-9-13-21(20)26(24)27-22/h5-17H,3-4H2,1-2H3 |
Clé InChI |
RRPZIPGTVAQGNK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3N2C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



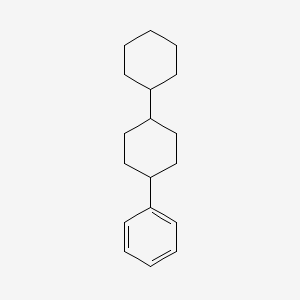
![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
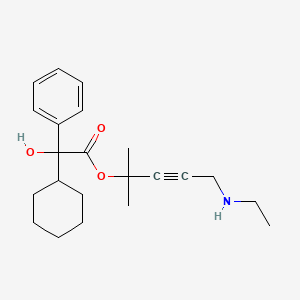
![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)

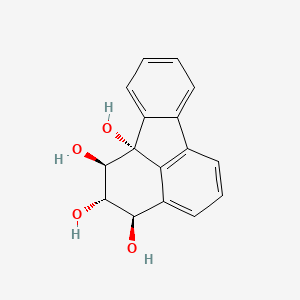

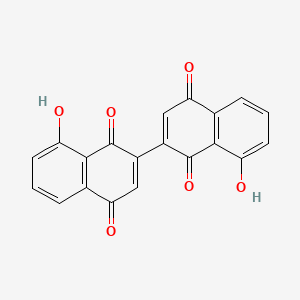
![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
